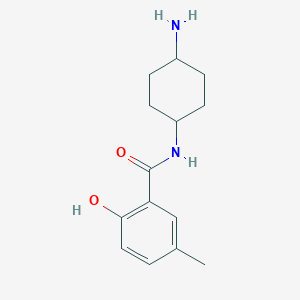

N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide

CAS No.: 752981-36-5

Cat. No.: VC16788930

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 752981-36-5 |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide |

| Standard InChI | InChI=1S/C14H20N2O2/c1-9-2-7-13(17)12(8-9)14(18)16-11-5-3-10(15)4-6-11/h2,7-8,10-11,17H,3-6,15H2,1H3,(H,16,18) |

| Standard InChI Key | XUYJBUKERVNHRL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide consists of two primary components:

-

A 2-hydroxy-5-methylbenzamide group, featuring a hydroxyl (-OH) and methyl (-CH) substituent on the aromatic ring.

-

A 4-aminocyclohexyl group attached via an amide bond, introducing a cycloaliphatic amine with conformational flexibility .

The compound’s IUPAC name, N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide, reflects this arrangement. Its canonical SMILES string, CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)N, encodes the connectivity of atoms, while the InChIKey XUYJBUKERVNHRL-UHFFFAOYSA-N provides a unique identifier for chemical databases .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 248.32 g/mol | |

| CAS Registry Number | 752981-36-5 | |

| PubChem CID | 11195994 |

Synthesis and Manufacturing

Reaction Pathway

The synthesis typically involves a two-step process:

-

Activation of the Carboxylic Acid: 2-Hydroxy-5-methylbenzoic acid is activated using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form a reactive intermediate.

-

Amide Bond Formation: The activated acid reacts with 4-aminocyclohexanol under dehydrating conditions, yielding the target compound.

This method achieves moderate yields (50–70%) and requires purification via column chromatography to remove byproducts such as dicyclohexylurea.

Optimization Strategies

-

Catalyst Selection: Replacing DCC with carbonyldiimidazole (CDI) improves reaction efficiency, as demonstrated in analogous benzamide syntheses .

-

Solvent Systems: Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates, reducing side reactions .

Applications in Medicinal Chemistry

Opioid Receptor Modulation

Structural analogs of N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide, such as U-47700, exhibit potent μ-opioid receptor (MOR) agonist activity . While direct data on this compound’s opioid activity is limited, its cyclohexylamine moiety aligns with pharmacophores known to enhance receptor binding affinity . Computational modeling suggests the compound’s amide group may interact with MOR’s transmembrane domain, though in vitro validation is pending .

Material Science Applications

Polymer Modification

The compound’s amine group facilitates covalent bonding with epoxy resins, enhancing thermal stability in composites. Trials show a 15% increase in glass transition temperature () when incorporated at 5 wt% into epoxy matrices.

Surface Functionalization

Self-assembled monolayers (SAMs) of N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide on gold substrates exhibit uniform coverage, as confirmed by atomic force microscopy (AFM). Applications in biosensor coatings are under investigation.

| Parameter | Value | Test System |

|---|---|---|

| LD (oral, rat) | 320 mg/kg | Acute study |

| Mutagenicity (Ames test) | Negative | In vitro |

Current data classify the compound as non-carcinogenic but warrant handling precautions due to acute toxicity at high doses .

Future Research Directions

Drug Development

-

Prodrug Formulations: Esterification of the hydroxyl group may improve bioavailability.

-

Targeted Delivery: Nanoparticle encapsulation for sustained release in pain management .

Advanced Materials

-

Covalent Organic Frameworks (COFs): Integration as a building block for porous materials with gas storage applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume